molecular formula C20H22FN3O3S B11351479 1-(4-Ethyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

1-(4-Ethyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

Cat. No.: B11351479
M. Wt: 403.5 g/mol
InChI Key: YHQXUBYYZNMOFC-UHFFFAOYSA-N
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Description

1-(4-Ethyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is a complex organic compound that features a piperazine ring, a fluorinated dibenzothiazine moiety, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the Fluorinated Dibenzothiazine Moiety: This step involves the reaction of 9-fluoro-6H-dibenzo[C,E][1,2]thiazine with a suitable sulfonating agent to introduce the sulfone groups.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the fluorinated dibenzothiazine moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethanone group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(4-Ethyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting neurological disorders.

    Biological Research: Study of its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone
  • 1-(4-Propyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

Uniqueness

1-(4-Ethyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is unique due to its specific ethyl substitution on the piperazine ring, which may confer distinct pharmacological properties compared to its methyl or propyl analogs.

Properties

Molecular Formula

C20H22FN3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)ethanone

InChI

InChI=1S/C20H22FN3O3S/c1-2-22-9-11-23(12-10-22)20(25)14-24-18-8-7-15(21)13-17(18)16-5-3-4-6-19(16)28(24,26)27/h3-8,13H,2,9-12,14H2,1H3

InChI Key

YHQXUBYYZNMOFC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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